(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone
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Overview
Description
The compound (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is a complex organic molecule featuring a pyrrole ring, a thiazole ring, and a piperazine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with gata family proteins . These proteins are transcription factors that regulate gene expression and play a crucial role in cellular differentiation and development .
Mode of Action
This inhibition disrupts the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation without impairing Th1 cell differentiation . It also inhibits the expression and production of Th2 cytokines .
Biochemical Pathways
The compound’s interaction with GATA family proteins affects the Th2 cell differentiation pathway . This pathway is involved in the immune response, particularly in the production of antibodies. By suppressing Th2 cell differentiation, the compound may alter the immune response, potentially reducing inflammation and allergic reactions .
Pharmacokinetics
Similar compounds with a pyrrole moiety are known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution.
Result of Action
The result of the compound’s action is the suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production . This could lead to a decrease in inflammation and allergic reactions, as Th2 cells and cytokines play a significant role in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyrrole and piperazine moieties. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
The compound (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically require acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used under anhydrous conditions.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, with conditions varying based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, infections, and neurological disorders.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-methylphenyl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylphenyl group, in particular, may enhance its interactions with certain molecular targets, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-15-5-6-16(2)18(13-15)22-9-11-23(12-10-22)19(25)17-14-26-20(21-17)24-7-3-4-8-24/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRGORRBKPCXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CSC(=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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